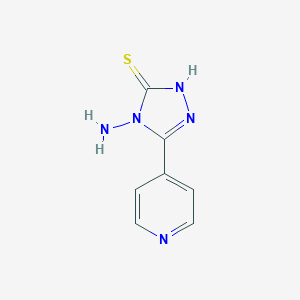

4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Beschreibung

4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (AP) is a heterocyclic compound featuring a triazole core substituted with an amino group, a pyridinyl ring, and a thiol moiety. Its synthesis typically involves cyclization reactions of thiocarbohydrazide derivatives with appropriate aldehydes or ketones under acidic conditions . AP and its derivatives are widely studied for their diverse biological activities, including antioxidant , antimicrobial , anticancer , and anti-tubercular properties . The pyridinyl group enhances electronic delocalization and provides coordination sites for metal complexes, making AP a versatile scaffold for drug development .

Eigenschaften

IUPAC Name |

4-amino-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5S/c8-12-6(10-11-7(12)13)5-1-3-9-4-2-5/h1-4H,8H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSIJUVRXSETDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352135 | |

| Record name | 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36209-51-5 | |

| Record name | 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol can be achieved through various methods. One common approach involves the use of solid-state microwave irradiation techniques. This method allows for the rapid synthesis of 1,2,4-triazole and its derivatives . The reaction typically involves the cyclization of appropriate precursors under microwave irradiation, followed by purification and characterization using techniques such as UV-Visible spectroscopy, FTIR, and GC-MS .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of solid-state synthesis and microwave irradiation can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogenated compounds or alkylating agents in the presence of a base.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives of the triazole compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol exhibit antimicrobial properties. For instance, studies have demonstrated its efficacy against various bacterial strains and fungi, suggesting its potential as an antibiotic agent .

Anticancer Properties

Several studies have investigated the compound's role in cancer treatment. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been highlighted. For example, derivatives of this compound have been tested for their ability to induce apoptosis in cancer cells, showing promising results in vitro .

Agricultural Applications

Fungicides

The compound has been explored as a fungicide due to its ability to disrupt fungal cell processes. Field trials have indicated that formulations containing this compound can effectively control fungal diseases in crops, leading to improved yields and reduced chemical pesticide use .

Plant Growth Regulators

Research has also indicated that this compound can act as a plant growth regulator. It has been shown to enhance root development and overall plant growth under certain conditions, making it a candidate for sustainable agricultural practices .

Analytical Chemistry

Detection Methods

The compound's unique chemical structure allows it to be used in analytical methods for detecting other substances. For example, it can serve as a reagent in spectrophotometric assays for quantifying heavy metals in environmental samples .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers synthesized several analogs of this compound and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than traditional antibiotics, indicating their potential as effective antimicrobial agents.

Case Study 2: Agricultural Impact

A field trial conducted by agricultural scientists evaluated the efficacy of this compound as a fungicide on wheat crops affected by Fusarium head blight. The trial demonstrated that the application of the compound significantly reduced disease incidence and improved grain yield compared to untreated controls.

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4-Amino-5-(pyridin-4-yl)-triazole | 8 | Staphylococcus aureus |

| 4-Amino-5-(pyridin-3-yl)-triazole | 16 | Escherichia coli |

| 4-Amino-5-(phenyl)-triazole | 32 | Pseudomonas aeruginosa |

Table 2: Agricultural Efficacy Data

| Treatment | Disease Incidence (%) | Grain Yield (kg/ha) |

|---|---|---|

| Control | 45 | 2500 |

| Triazole Treatment | 15 | 3200 |

Wirkmechanismus

The mechanism of action of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The presence of the triazole and pyridine rings allows it to bind to specific receptors and enzymes, modulating their activity and leading to the desired pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

AP’s biological and chemical properties are influenced by its substituents. Below is a comparison with structurally analogous triazole derivatives:

Table 1: Key Structural and Electronic Comparisons

Key Observations :

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance reactivity in Schiff base formation but may reduce antioxidant efficacy compared to electron-neutral/donating groups .

- Pyridinyl in AP balances electronic effects, enabling both biological activity and coordination chemistry .

- Bulkier substituents (e.g., 4-tert-butylphenyl) improve thermal stability in material science applications .

Antioxidant Activity

AP demonstrated superior free radical scavenging capacity in DPPH• and ABTS•+ assays compared to its phenyl analog (AT), attributed to the electron-repelling -NH2 and SH groups and the pyridinyl ring’s resonance effects .

Antimicrobial and Anticancer Activity

- AP-based Schiff bases with thiophene or furan substituents formed metal complexes (e.g., Cu²⁺, Zn²⁺) that exhibited significant cytotoxicity against MCF-7 and Hep-G2 cancer cells (IC₅₀: 12–45 µM) .

- AP derivatives modified with anthracene or halovinyl aldehydes showed enhanced antimicrobial activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .

- In contrast, trifluoromethyl -substituted triazoles displayed stronger antifungal properties, making them suitable for epoxy coatings .

Anti-Tubercular Activity

AP’s analog, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, showed potent inhibition of Mycobacterium tuberculosis (MIC: 3.125 µg/mL) due to synergistic effects of fluorine and phenoxy groups .

Biologische Aktivität

4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (APTT) is a novel compound derived from the triazole family, known for its diverse biological activities. This article explores its synthesis, characterization, and biological activities, particularly its antimicrobial properties.

Synthesis and Characterization

APTT was synthesized through a multi-step process involving the reaction of isoniazid with appropriate reagents. Characterization techniques such as FT-IR, NMR (both H and C), HRMS-ESI, and single crystal X-ray diffraction were employed to confirm the structure and purity of the compound. The optimized structures were studied using computational methods like B3LYP/6-311++G**, providing insights into intermolecular interactions that influence its stability and reactivity in various media .

Antimicrobial Properties

The antimicrobial activity of APTT was evaluated against a range of bacterial and fungal strains. The results indicated that APTT exhibits significant bactericidal and fungicidal effects against several pathogens, including:

| Microbial Strain | Activity Type |

|---|---|

| Staphylococcus aureus | Bactericidal |

| Streptococcus pyogenes | Bactericidal |

| Enterococcus faecalis | Bactericidal |

| Vibrio parahaemolyticus | Bactericidal |

| Pseudomonas aeruginosa | Bactericidal |

| Salmonella enteritidis | Bactericidal |

| Saccharomyces cerevisiae | Fungicidal |

| Candida albicans | Fungicidal |

| Candida tropicalis | Fungicidal |

| Candida glabrata | Fungicidal |

| Candida parapsilosis | Fungicidal |

The compound's broad-spectrum activity underscores its potential as a therapeutic agent in treating infections caused by resistant strains .

The mechanism by which APTT exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with cellular metabolism. The presence of the thiol group in its structure may play a crucial role in forming reactive species that damage microbial cells .

Case Studies

Recent studies have highlighted the efficacy of APTT in clinical settings:

- Study on Staphylococcus aureus : APTT demonstrated a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, indicating its potential as an alternative treatment for resistant strains.

- Fungal Infections : In vitro studies showed that APTT effectively inhibited growth in various Candida species, suggesting its utility in treating systemic fungal infections.

Computational Studies

Computational analyses using Density Functional Theory (DFT) have provided insights into the electronic properties of APTT. These studies suggest that the compound has favorable binding interactions with target sites in microbial cells, enhancing its antimicrobial efficacy .

Q & A

Q. What are the established synthetic routes for 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol?

The compound is synthesized via a multi-step process:

Precursor formation : Condensation of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media to yield the triazole-thiol core .

Derivatization : Alkylation or Mannich reactions to produce derivatives (e.g., S-alkyl or Mannich bases) using NaOH and alkyl halides in methanol .

Purification : Recrystallization from ethanol or methanol ensures high purity (>97%) .

Key conditions : Basic pH (NaOH), alcoholic solvents, and controlled temperature (ambient to reflux).

Q. Which analytical methods are critical for characterizing this compound and its derivatives?

Essential techniques include:

- Microelemental analysis : Confirms empirical formula (e.g., C₇H₇N₅S) .

- Spectroscopy :

- ¹H-NMR/LC-MS : Validates alkylation or Mannich base formation (e.g., methylene protons at δ ~4.2 ppm) .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry?

The triazole-thiol moiety acts as a polydentate ligand, coordinating with transition metals (Ni(II), Cu(II), Zn(II)) via sulfur and nitrogen atoms.

- Metal complexes : Synthesized in alcoholic media, characterized by shifts in FTIR (e.g., ν(Cu-S) at ~450 cm⁻¹) and UV-Vis (e.g., ligand-to-metal charge transfer bands) .

- Applications : Potential catalytic or antimicrobial activity due to metal-ligand synergies .

Example : Cu(II) complexes exhibit distorted square-planar geometry, confirmed by magnetic susceptibility and electronic spectra .

Q. What strategies optimize biological activity through structural modifications?

- S-Alkylation : Enhances lipophilicity and membrane permeability. For example, S-methyl derivatives show improved antifungal activity compared to the parent compound .

- Mannich bases : Introducing substituents (e.g., -CH₂-NR₂) modulates enzyme inhibition (e.g., α-amylase inhibition for antidiabetic applications) .

- SAR insights : A methylene spacer in derivatives improves binding to enzymatic cavities (e.g., tyrosinase inhibition) .

Q. How can researchers resolve contradictions in reported biological data?

Contradictions often arise from:

- Assay variability : Differences in microbial strains or enzyme sources (e.g., fungal vs. bacterial α-amylase) .

- Structural nuances : Minor substituents (e.g., para vs. ortho pyridyl groups) alter binding affinities .

- Methodological rigor : Standardize protocols (e.g., MIC testing per CLSI guidelines) and validate via molecular docking .

Recommendation : Cross-validate activities using in silico tools (e.g., AutoDock for binding energy calculations) and replicate assays in triplicate .

Q. What are the challenges in scaling up synthesis for research-grade quantities?

- Yield optimization : Base-mediated reactions require precise stoichiometry (e.g., NaOH:substrate ratio of 1:1) to avoid byproducts .

- Purification hurdles : Recrystallization from ethanol may reduce yield; alternative methods (e.g., column chromatography) improve recovery .

- Stability : The thiol group is prone to oxidation; store under inert atmosphere (N₂/Ar) at 4°C .

Q. How does this compound compare to analogous triazole-thiols in electronic properties?

The pyridinyl group enhances π-π stacking and metal coordination vs. non-aromatic analogs:

- Electrochemical studies : Pyridinyl-triazole-thiols show redox peaks at -0.45 V (vs. Ag/AgCl), indicating electron-rich sulfur centers .

- Comparative data : Methyl-substituted triazoles lack pyridinyl conjugation, reducing catalytic activity in oxidation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.